![molecular formula C8H7F3N4O B8026614 8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8026614.png)
8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Overview
Description
8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the molecular formula C8H7F3N4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced nitrogen functionalities .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibit promising anticancer properties. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, derivatives of triazolo-pyridine structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazole derivatives are known for their ability to inhibit the growth of bacteria and fungi. This application is particularly relevant in the development of new antibiotics and antifungal agents to combat resistant strains of pathogens.
Neuroprotective Effects
Recent studies suggest that triazolo derivatives may possess neuroprotective properties. The ability to modulate neurotransmitter systems and reduce neuroinflammation makes these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Agrochemicals
Pesticide Development
The unique chemical structure of this compound has led to its exploration in agrochemical applications. Compounds with triazole moieties are often utilized in the development of fungicides and herbicides due to their effectiveness against a wide range of agricultural pests and diseases.
Plant Growth Regulators
Research into the use of triazole derivatives as plant growth regulators has shown promising results. These compounds can enhance crop yield by improving plant resilience to environmental stressors and promoting healthy growth patterns.
Materials Science
Polymer Chemistry
In materials science, this compound can be used as a building block in the synthesis of advanced polymers. Its fluorinated ethoxy group contributes to the thermal stability and chemical resistance of polymeric materials.
Nanotechnology
The compound's unique properties make it suitable for applications in nanotechnology. Its incorporation into nanomaterials can enhance their functional properties for use in sensors or drug delivery systems.
Case Studies
Mechanism of Action
The mechanism of action of 8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine include:
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 8-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Triazolo[4,3-a]pyrazine derivatives
Uniqueness
The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a novel chemical compound with potential therapeutic applications. Its unique structure, characterized by the trifluoroethoxy group, enhances its biological activity and interaction with various molecular targets. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H7F3N4O
- Molecular Weight : 232.16 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminopyridine with 2,2,2-trifluoroethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate various signaling pathways involved in cell proliferation and apoptosis. The trifluoroethoxy group enhances lipophilicity and stability, potentially increasing bioavailability and efficacy against targeted biological systems.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Research indicates that related triazole derivatives demonstrate potent activity against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 21.00 to 26.10 μM .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 10 | HepG2 | 21.00 |
Compound 10 | MCF-7 | 26.10 |
Antimicrobial Activity
In addition to anticancer properties, compounds within this chemical class have shown antibacterial activity. For example:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited MIC values against Staphylococcus aureus ranging from 3.9 to 31.5 µg/ml .
Case Studies
-
VEGFR-2 Inhibition : A study focused on pyridine derivatives revealed that a compound structurally related to this compound effectively inhibited VEGFR-2 with an IC50 value of 65 nM. This suggests potential applications in antiangiogenic therapy .
- Binding Analysis : Molecular docking studies indicated strong binding affinity to the VEGFR-2 active site.
- Cytotoxicity Assessment : A series of triazolo derivatives were tested for cytotoxicity against multiple human cancer cell lines. The results indicated that specific modifications in the triazole structure significantly enhanced antitumor activity compared to established chemotherapeutics like cisplatin .
Properties
IUPAC Name |
8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4O/c9-8(10,11)4-16-5-2-1-3-15-6(5)13-7(12)14-15/h1-3H,4H2,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYHTLNCDLTIPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.